molecular formula C8H10K2O15Sb2 B2896019 C8H10K2O15Sb2 CAS No. 28300-74-5

C8H10K2O15Sb2

Cat. No.: B2896019
CAS No.: 28300-74-5
M. Wt: 667.87 g/mol
InChI Key: WBTCZEPSIIFINA-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Antimonyl (Potassium Tartrate Trihydrate)

Historical Context and Evolution of Research

Antimonyl (potassium tartrate trihydrate), historically known as tartar emetic, has a rich legacy dating to the Renaissance. Its use as an emetic in 16th-century Europe stemmed from the practice of storing wine in antimonial cups, which leached antimony ions into the beverage, inducing purgative effects. By the 19th century, it became a staple in Victorian medicine cabinets, prescribed for conditions ranging from alcoholism to parasitic infections.

Early scientific investigations focused on its synthesis and crystallography. In 1850, researchers first isolated the compound by refluxing potassium bitartrate with antimony trioxide, a method still referenced in modern preparative protocols. The 20th century saw advancements in structural analysis, with X-ray diffraction studies revealing its unique dimeric structure, where two antimony(III) centers are bridged by tartrate ligands. These findings cemented its classification as a coordination entity, distinguishing it from simpler antimony salts.

Table 1: Key Historical Milestones
Period Development Source
16th century Use of antimonial cups to produce emetic wine
1850 First synthesis via potassium bitartrate and antimony trioxide
20th century X-ray crystallography elucidates dimeric structure

Contemporary Significance in Academic Inquiry

Modern research emphasizes antimonyl (potassium tartrate trihydrate)’s role in materials science and environmental chemistry. Its ability to form stable complexes with transition metals has spurred interest in catalytic applications. For instance, recent studies explore its use in asymmetric synthesis, leveraging the chiral tartrate ligand to induce enantioselectivity in organic reactions.

In environmental science, the compound’s solubility profile ($$ \text{8.3 g/100 mL at 0°C} $$) and reactivity with organic pollutants position it as a potential agent for wastewater treatment. Experiments demonstrate its efficacy in precipitating heavy metals from industrial effluents, though concerns about antimony’s ecotoxicity persist.

Table 2: Physical and Chemical Properties
Property Value Source
Molecular formula $$ \text{C}8\text{H}{10}\text{K}2\text{O}{15}\text{Sb}_2 $$
Solubility in water 33.3 g/100 mL at 100°C
Melting point Decomposes at 100°C

Contrasting Perspectives on Therapeutic and Environmental Roles

The compound’s dual identity as a therapeutic agent and environmental contaminant fuels academic debate. Proponents highlight its historical success in treating schistosomiasis, a parasitic disease affecting millions globally. The trivalent antimony in the compound disrupts parasitic glycolysis, offering a mechanism distinct from modern pharmaceuticals.

Conversely, environmental chemists underscore antimony’s persistence in ecosystems. Industrial discharge containing antimony derivatives has been linked to soil contamination and bioaccumulation in aquatic organisms. Critics argue that while the compound’s catalytic applications are valuable, its environmental footprint necessitates stricter regulation.

Table 3: Therapeutic vs. Environmental Impacts
Aspect Therapeutic Benefit Environmental Risk
Mechanism Parasitic glycolysis inhibition Soil and water contamination
Key Studies Schistosomiasis treatment trials Ecotoxicity assessments

Properties

Key on ui mechanism of action

It has been shown that tartar emetic acts on the stomach to induce emesis after its oral administration, that only traces are present in the vomitus following its intravenous injection, and that it does not induce emesis when it is applied directly to the vomiting center. In the present study, which was made with cats except when otherwise specifically stated, the intravenous injection of tartar emetic caused emesis (typical vomiting movements) after the removal of the entire gastrointestinal tract from the esophagus to the anus. Cutting the vagi inhibits emesis after the intravenous injection of any dose of tartar emetic, though nausea may be induced. Cutting the vagi and simultaneously extirpating the stellate ganglia inhibits both nausea and vomiting after the intravenous injection of tartar emetic. Extirpation of the celiac ganglion and simultaneous cutting of the vagi just below the level of the diaphragm does not prevent emesis following the intravenous injection of tartar emetic. Cutting the vagi prevents vomiting after the introduction of large doses of tartar emetic into the stomach, but massive doses may still cause emesis. Vagotomy probably has less influence on the emetic action of a moderately large dose of tartar emetic introduced into a loop of the duodenum. Atropine has very nearly the same effect on the emetic action of tartar emetic as cutting the vagi, but much larger doses are necessary to abolish the effect of the introduction of tartar emetic into the stomach in moderate amounts than that of equal amounts injected intravenously. The facts just stated point to the heart as the seat of reflex vomiting following the intravenous injection of tartar emetic. The intravenous injection of tartar emetic induces afferent emetic impulses which pass from the heart to the vomiting center mainly by way of the vagus, to a much less extent by way of the sympathetic nerve and the stellate ganglia. The introduction of tartar emetic into the stomach induces afferent emetic impulses which pass upward mainly by way of the vagus, to a much less extent by way of the sympathetic nerve. The introduction of tartar emetic into the duodenum induces afferent emetic impulses which pass upward partly by way of the sympathetic nerve, partly by way of the vagus. It seems probable that the path taken by afferent emetic impulses induced in the gastrointestinal tract by tartar emetic depends on the innervation of the organ concerned, and not on any selective action of the poison on the afferent nerve.
Trivalent antimony, delivered as potassium antimonyl tartrate (PAT), has been previously shown to induce an oxidative stress and toxicity in cultured neonatal rat cardiac myocytes. The present study investigates the effect of PAT on intracellular free calcium ([Ca2+]i), which has been implicated in the toxicity of agents inducing oxidative stress, and explores its role in PAT toxicity. Exposure to 50 or 200 uM PAT led to progressive elevation in diastolic or resting [Ca2+]i and eventually a complete loss of [Ca2+]i transients that occurred well before cell death as assessed by LDH release. Prior loading of myocytes with the intracellular calcium chelator BAPTA (10 to 40 uM), protected against PAT toxicity in the presence and absence of extracellular calcium, and demonstrated a crucial role for [Ca2+]i in PAT toxicity. Exposure to 200 uM PAT in the absence of extracellular calcium slightly elevated [Ca2+]i, but only to levels comparable to resting [Ca2+]i for cells in 1.8 mM extracellular calcium. This demonstrated that although PAT toxicity was dependent on [Ca2+]i, a large increase above resting levels was not needed, and also that some calcium was mobilized from intracellular stores. However, the caffeine-releasable pool of sarcoplasmic reticulum calcium was increased, not depleted, by exposure to 200 uM PAT. These results demonstrate that PAT disrupts [Ca2+]i handling and support a role for a calcium-dependent event, but do not support the necessity of events in PAT-induced cell death that are mediated by a large elevation in [Ca2+]i.

CAS No.

28300-74-5

Molecular Formula

C8H10K2O15Sb2

Molecular Weight

667.87 g/mol

IUPAC Name

dipotassium;bis(antimony(3+));bis(2,3-dioxidobutanedioate);trihydrate

InChI

InChI=1S/2C4H4O6.2K.3H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;3*1H2;;/q2*-2;2*+1;;;;2*+3/p-4

InChI Key

WBTCZEPSIIFINA-UHFFFAOYSA-J

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3]

Canonical SMILES

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3]

Color/Form

Colorless liquid

density

2.6 at 68 °F (USCG, 1999) - Denser than water;  will sink
2.6 g/cu cm

melting_point

630 to 635 °F (NTP, 1992)

physical_description

Antimony potassium tartrate solid is a colorless crystalline solid or a white powder. It is soluble in water. It is used in textile and leather processing and as an insecticide.
Transparent odorless solid;  Efflorescing on exposure to air;  Or white solid;  [Hawley] Crystalline solid;  [MSDSonline]

solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)
Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol;  insoluble in alcohol /Hemihydrate/
In water, 83,000 mg/L at 20 °C
1 g dissolves in 12 mL water, 3 mL boiling water
1 gram dissolves in 15 mL glycerol
Slightly soluble in water
Insoluble in alcohol

Origin of Product

United States

Preparation Methods

Reaction of Antimony Trioxide with Potassium Bitartrate

The traditional synthesis involves refluxing antimony trioxide (Sb₂O₃) with potassium hydrogen tartrate (KHC₄H₄O₆) in aqueous medium. The reaction proceeds according to:

$$ \text{Sb}2\text{O}3 + 4\text{KHC}4\text{H}4\text{O}6 \rightarrow \text{K}2\text{Sb}2(\text{C}4\text{H}2\text{O}6)2 + 2\text{K}2\text{CO}3 + 3\text{H}2\text{O} $$

Procedure

  • Combine Sb₂O₃ (5 g) and KHC₄H₄O₆ (15 g) in 100 mL deionized water
  • Reflux at 100°C for 30-60 minutes until complete dissolution
  • Filter hot solution through activated charcoal
  • Cool to 4°C for 24 hours to precipitate crystals
  • Wash with ice-cold ethanol and vacuum dry

Performance Data

Parameter Value Source
Yield 82-89%
Solubility (0°C) 8.3 g/100 mL H₂O
Crystal Morphology Triangular plates

Optimized Industrial Synthesis

Chinese Patent CN104892677A introduces a pharmaceutical-grade process using metastibic acid (HSbO₃) sol instead of Sb₂O₃:

  • Prepare HSbO₃ sol by hydrolyzing SbCl₃ in alkaline conditions
  • React HSbO₃ (0.5 mol) with KHC₄H₄O₆ (2.1 mol) in deionized water
  • Vacuum concentrate at 75°C to 30% initial volume
  • Adjust pH to 6.0 with KHC₄H₄O₆ solution
  • Crystallize at 25°C with 95% ethanol anti-solvent

Quality Metrics

Purity Parameter Result
Assay (HPLC) 99.5%
Heavy Metals (Pb) <2 ppm
Residual Solvents <50 ppm

Alternative Synthesis Routes

Antimony Trichloride and Tartaric Acid Method

Patent CN103922922A details direct reaction between SbCl₃ and tartaric acid (C₄H₆O₆):

  • Dissolve C₄H₆O₆ (1 mol) in 0.6M aqueous solution
  • Add SbCl₃ (1 mol) under nitrogen atmosphere
  • React at 105°C for 90 minutes
  • Concentrate under reduced pressure
  • Recrystallize from ethanol/water (3:1 v/v)

Reaction Optimization

Variable Optimal Range Effect on Yield
Temperature 90-120°C +22% efficiency
Molar Ratio (Acid:Sb) 1:0.95-1.05 ±5% yield
Reaction Time 60-120 minutes No Δ after 90min

Procedural Variations and Critical Parameters

Crystallization Control

Crystal quality depends on:

  • Supersaturation Ratio : Maintain 1.2-1.5 during cooling
  • pH Profile : 5.0-7.0 prevents Sb(OH)₃ precipitation
  • Anti-Solvent Addition Rate : 2 mL/min ethanol optimal

Contamination Mitigation

  • Sb₂O₅ content <0.1% requires oxygen-free atmosphere
  • Iron impurities controlled below 5 ppm using EDTA wash

Characterization and Quality Control

Spectroscopic Validation

  • FT-IR : ν(C=O) 1740 cm⁻¹, ν(Sb-O) 680 cm⁻¹
  • XRD : Characteristic peaks at 2θ = 12.4°, 24.7°, 37.2°

Pharmacopeial Standards

Test USP Requirement Typical Result
Assay 98.0-101.0% 99.2-99.8%
Loss on Drying ≤2.0% 1.1-1.9%
Arsenic ≤3 ppm <1 ppm

Chemical Reactions Analysis

Types of Reactions: Antimonyl (potassium tartrate trihydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medical Applications

1. Antiparasitic Agent

Antimonyl has been employed in the treatment of various parasitic infections, notably schistosomiasis and leishmaniasis. The compound was first recognized for its effectiveness against schistosomiasis in the early 20th century. Although its use has declined with the advent of more effective treatments, it remains significant in historical contexts.

  • Case Study: A notable case involved a patient treated with antimony potassium tartrate for schistosomiasis, which highlighted both its efficacy and the severe side effects associated with its use, such as cardiac complications and renal toxicity .

2. Emetic Properties

Historically, antimonyl has been used as an emetic to induce vomiting. Its use dates back to medieval times when it was administered through wine to achieve desired effects. Despite its efficacy as an emetic, the compound's toxicity has led to a decline in this application due to safer alternatives becoming available .

Toxicological Studies

Toxicological research has focused on understanding the effects of antimonyl exposure in various models. Studies have indicated that antimonyl exhibits different toxicity profiles based on administration routes:

  • Intraperitoneal Administration: Results showed significant toxicity, including mortality at doses as low as 22 mg/kg in rats .
  • Oral Administration: Conversely, oral doses were poorly absorbed and less toxic; no mortality was observed at doses up to 168 mg/kg .

The National Toxicology Program conducted studies that revealed dose-related effects on body weight and organ health, emphasizing the need for careful dosage considerations in therapeutic contexts .

Agricultural Applications

1. Insecticide

Antimonyl is also utilized as an insecticide against various pests, particularly thrips. Its classification as an insecticide falls under IRAC class 8E, indicating its effectiveness in pest control while raising concerns about environmental impact and human health risks associated with antimony compounds .

Summary of Research Findings

ApplicationDescriptionKey Findings
Antiparasitic Agent Treatment for schistosomiasis and leishmaniasisEffective but associated with severe side effects; phased out for safer drugs .
Emetic Properties Induces vomiting; historically used in wineToxicity limits its application; safer alternatives preferred .
Toxicological Studies Explored toxicity via different administration routesIntraperitoneal administration shows higher toxicity than oral doses .
Insecticide Used against thripsEffective but raises environmental health concerns .

Mechanism of Action

The mechanism by which antimonyl (potassium tartrate trihydrate) exerts its effects involves the inhibition of key enzymes in parasitic organisms. It interferes with the glycolytic pathway and other metabolic processes, leading to the death of the parasite. The compound targets enzymes such as phosphofructokinase and pyruvate kinase, disrupting the energy production in the parasite .

Comparison with Similar Compounds

Key Findings :

  • Sb(V) drugs (SSG, meglumine antimoniate) are less toxic than Sb(III) but require intracellular conversion to Sb(III) for efficacy .
  • Resistance in Leishmania correlates with ABC transporters (e.g., MRP5) effluxing Sb(III), reducing intracellular accumulation .

Inorganic Antimony Species: Sb(III) vs. Sb(V)

Parameter Sb(III) (from Potassium Antimonyl Tartrate) Sb(V) (e.g., KSb(OH)₆)
Source Potassium antimonyl tartrate trihydrate Potassium hexahydroxoantimonate
Plant Uptake Higher root accumulation (e.g., 90% in rice) Greater translocation to shoots (e.g., 20% in rice)
Environmental Stability Prone to oxidation in aerobic soils Stable in oxidized environments

Research Insight :

  • Sb(III) is more phytotoxic but less mobile in plants, whereas Sb(V) translocates efficiently, posing ecological risks .

Organic Antileishmanial Agents: Hederagenin Derivatives

Parameter Potassium Antimonyl Tartrate Trihydrate Hederagenin-Triazole Derivatives
IC₅₀ (Leishmania) 80 µM 2–12 µM
Selectivity Index Low (SI = 0.1) High (SI > 10)
Cytotoxicity High (HepG2/BGM cells) Low

Key Findings :

  • Hederagenin derivatives (e.g., compound 64b) show 40-fold higher potency and selectivity than Sb(III), making them promising alternatives .

Biological Activity

Antimonyl (potassium tartrate trihydrate), also known as potassium antimonyl tartrate or tartar emetic, is a compound that has been utilized primarily for its emetic properties and in the treatment of parasitic infections such as schistosomiasis and leishmaniasis. This article explores its biological activity, mechanisms of action, toxicity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : K₂Sb₂(C₄H₂O₆)₂ · 3 H₂O
  • Common Names : Tartar emetic, potassium antimontarterate
  • CAS Number : 28300-74-5

The biological activity of antimonyl is primarily attributed to its ability to induce apoptosis in parasitic and cancer cells. The mechanisms include:

  • Apoptosis Induction : Antimonyl triggers apoptosis through the externalization of phosphatidylserine and DNA fragmentation, leading to cell death in parasites like Leishmania spp. and in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound enhances the production of ROS, which contributes to its cytotoxic effects on malignant cells .
  • Caspase Activation : Antimonyl's toxicity is linked to caspase-dependent pathways, similar to arsenic trioxide, indicating a potential for use in treating certain leukemias .

Biological Activity in Parasitic Infections

Antimonyl has been historically significant in treating parasitic diseases:

  • Leishmaniasis : Effective against Leishmania species, antimonyl disrupts the metabolism of the parasites, leading to their death.
  • Schistosomiasis : It has been used as an anti-schistosomal agent, although its efficacy is significantly reduced when administered orally compared to intravenous routes .

Antitumor Properties

Recent studies have revealed that antimonyl exhibits antiangiogenic and antitumor effects:

  • Non-Small Cell Lung Cancer (NSCLC) : Research indicates that antimonyl can inhibit tumor growth and angiogenesis in NSCLC models . This suggests a dual role where antimonyl serves both as an antiparasitic agent and a potential anticancer drug.

Toxicity Profile

Antimonyl's toxicity has been extensively studied:

  • Toxicity Studies : Data from studies involving F344/N rats and B6C3F1 mice indicate that antimonyl is poorly absorbed when administered orally but shows significant toxicity via intraperitoneal injection. Hepatotoxicity was observed at doses as low as 6 mg/kg .
  • Symptoms of Poisoning : Symptoms resembling arsenic poisoning are common, including gastrointestinal distress, cardiovascular issues, and potential long-term effects on liver and kidney function .

Case Studies

  • Clinical Use in Leishmaniasis :
    • A study demonstrated the effectiveness of intravenous antimonyl treatment in patients with resistant forms of leishmaniasis. The treatment resulted in significant reductions in parasite load and improved patient outcomes.
  • Toxicology Reports :
    • The National Toxicology Program (NTP) reported adverse effects in animal models, highlighting the need for careful dosing and monitoring during clinical applications .

Summary Table of Biological Activity

Biological ActivityMechanismObservations
Apoptosis inductionExternalization of phosphatidylserineEffective against Leishmania spp.
ROS generationIncreased oxidative stressCytotoxicity observed in leukemia cell lines
Antitumor effectsInhibition of angiogenesisPromising results in NSCLC models
ToxicityHepatotoxicity at high dosesSymptoms similar to arsenic poisoning

Q & A

Q. What experimental methods are recommended for characterizing the purity and structural integrity of APT trihydrate in laboratory settings?

APT trihydrate's purity and structure can be confirmed using:

  • X-ray diffraction (XRD): Resolves its monoclinic crystal system (space group C222₁) with unit cell dimensions a = 11.192 Å, b = 11.696 Å, and c = 25.932 Å .
  • Spectrophotometry (UV/Vis): Validates sample integrity via wavelength-specific absorbance, particularly for antimony species identification .
  • Elemental analysis: Verifies stoichiometry (e.g., molecular formula C₈H₄K₂O₁₂Sb₂·3H₂O, MW 667.87 g/mol) .

Q. How can researchers ensure the stability of APT trihydrate during in vitro and in vivo experiments?

  • Storage: Store as a powder at ≤30°C; avoid prolonged exposure to moisture. Solutions should be prepared fresh (use within 1 month at -20°C or 6 months at -80°C) .
  • Handling: Use inert solvents (e.g., deionized water) and avoid abrupt temperature changes to prevent precipitation. Sonication or gentle heating (≤50°C) can resolubilize precipitated samples .

Q. What protocols are critical for preparing APT trihydrate solutions with consistent bioavailability in animal studies?

  • Dose calculation: Use the formula:

    Total compound (mg)=Dose (mg/kg)×Animal weight (kg)×Number of animals\text{Total compound (mg)} = \text{Dose (mg/kg)} \times \text{Animal weight (kg)} \times \text{Number of animals}

    Include a 10-20% excess to account for experimental losses .

  • Solvent selection: Aqueous solutions (100 mg/mL in water) are preferred; validate solubility and stability under physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo toxicity data for APT trihydrate?

  • In vitro limitations: APT trihydrate’s trivalent antimony (Sb³⁺) shows higher cytotoxicity against Leishmania spp. (IC₅₀ ~5 µM) than pentavalent antimony (Sb⁵⁺) . However, in vivo models may underestimate toxicity due to metabolic detoxification (e.g., renal excretion or chelation by agents like DMSA/DMPS) .
  • Methodological adjustments:
    • Use pharmacokinetic modeling to account for tissue distribution and metabolism.
    • Validate toxicity assays with redox-sensitive probes (e.g., ROS detection) to capture Sb³⁺-induced oxidative stress .

Q. What strategies are effective in overcoming drug resistance to APT trihydrate in parasitic infections?

  • Combination therapy: Pair APT trihydrate with inhibitors of antimony efflux pumps (e.g., verapamil for Leishmania) .
  • Nanoparticle encapsulation: Liposomal or polymeric carriers enhance intracellular delivery and reduce systemic toxicity (e.g., 50% lower LD₅₀ in murine models) .

Q. How can APT trihydrate’s antitumor mechanisms be investigated in non-small-cell lung cancer (NSCLC) models?

  • Angiogenesis inhibition: Quantify VEGF suppression via ELISA (reported IC₅₀ ~10 µM in NSCLC cells) .
  • Apoptosis assays: Use Annexin V/PI staining to detect phosphatidylserine externalization and DNA fragmentation (key markers of Sb³⁺-induced apoptosis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.